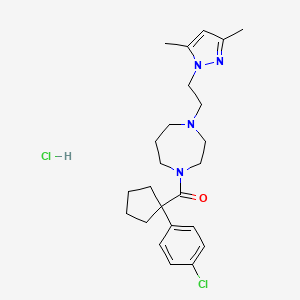

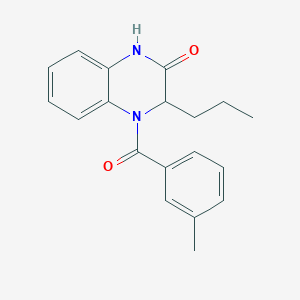

![molecular formula C13H18N2O2 B2402453 N-[2-(1,2,3,4-tetrahydroquinolin-8-yloxy)ethyl]acetamide CAS No. 931586-48-0](/img/structure/B2402453.png)

N-[2-(1,2,3,4-tetrahydroquinolin-8-yloxy)ethyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[2-(1,2,3,4-tetrahydroquinolin-8-yloxy)ethyl]acetamide” is a chemical compound with the molecular formula C13H18N2O2 and a molecular weight of 234.3 . It is stored at a temperature of 28°C .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H18N2O2/c1-10(16)14-8-9-17-12-6-2-4-11-5-3-7-15-13(11)12/h2,4,6,15H,3,5,7-9H2,1H3,(H,14,16) . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 234.3 . It is stored at a temperature of 28°C .Scientific Research Applications

Antibiotic Properties : A tetrahydroquinoline derivative similar to N-[2-(1,2,3,4-tetrahydroquinolin-8-yloxy)ethyl]acetamide, named helquinoline, was discovered in cultures of Janibacter limosus. It showed high biological activity against bacteria and fungi (Asolkar et al., 2004).

Structural Studies and Properties : Research on the structural aspects of two amide-containing isoquinoline derivatives has been conducted. This includes the study of their reaction with mineral acids and their properties in forming gels and crystalline solids (Karmakar et al., 2007).

Antiproliferative Activities : Certain derivatives of this compound have been synthesized and evaluated for their antiproliferative activities against various human cancer cell lines. One such compound showed specific activity against nasopharyngeal carcinoma cell lines (I‐Li Chen et al., 2013).

Photodegradation Studies : Studies on the photodegradation of acetochlor in water revealed several photoproducts, including derivatives of 1,2,3,4-tetrahydroquinoline, providing insights into environmental degradation processes of certain chemicals (Zheng & Ye, 2003).

Synthesis of Derivatives : Various studies have focused on the synthesis of this compound derivatives and their potential applications. This includes the synthesis of compounds for potential pharmacological activities and investigations into their structural properties (Ahmed et al., 2006).

Chemical Sensor Development : A study on a fluorescent sensor based on a quinoline platform, which includes derivatives of this compound, highlights its selectivity and sensitivity in detecting certain metal ions (Zhou et al., 2012).

Anti-Inflammatory and Analgesic Activities : Some derivatives of this compound have been synthesized and investigated for their potential anti-inflammatory and analgesic activities (Abdel-Lattif et al., 2014).

Antioxidant Properties : New derivatives of tetrahydroquinolines, related to this compound, have been synthesized and found to have significant anti-radical capacity, indicating their potential as antioxidants (Kouznetsov et al., 2011).

Synthesis for Antihistaminic Activity : The synthesis of beta-[2-(alkoxyethyl)oxy]- and beta-[[2-(N,N-dialkylamino)ethyl]oxy]acetamides containing an N-heteryl moiety, related to this compound, has been reported for potential antihistaminic activity (Rao & Reddy, 1994).

Safety and Hazards

Properties

IUPAC Name |

N-[2-(1,2,3,4-tetrahydroquinolin-8-yloxy)ethyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-10(16)14-8-9-17-12-6-2-4-11-5-3-7-15-13(11)12/h2,4,6,15H,3,5,7-9H2,1H3,(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDHNNTHVPAUHDO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCOC1=CC=CC2=C1NCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-chloro-2-methoxyphenyl)-4-(6,8-dioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2402371.png)

![N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide](/img/structure/B2402373.png)

![N-(2,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2402374.png)

![3-(4-Chlorophenyl)-2-methyl-9-(pyridin-4-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one;propan-2-ol](/img/structure/B2402379.png)

![N-(4-ethylbenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2402381.png)

![N-benzyl-3-[(5E)-5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)propanamide](/img/structure/B2402385.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2402387.png)

![3-[4-(Difluoromethyl)pyrazol-1-yl]benzoic acid](/img/structure/B2402391.png)